3-Chloro-1,6-dimethylpyridin-2(1H)-one
Description
3-Chloro-1,6-dimethylpyridin-2(1H)-one (CAS: 1420789-79-2) is a halogenated pyridinone derivative characterized by a chlorine substituent at the 3-position and methyl groups at the 1- and 6-positions of the pyridinone ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural versatility, which allows for modifications that influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-chloro-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQLOSHUQBDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,6-dimethylpyridin-2(1H)-one typically involves the chlorination of 1,6-dimethylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-1,6-dimethylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 1,6-dimethylpyridin-2(1H)-one.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Differences and Implications
- Substituent Position: The 3-chloro isomer (target compound) vs. the 4-chloro isomer (CAS: 1114563-01-7) demonstrates how halogen positioning alters electronic effects. 4-Hydroxy (CAS: 6052-75-1) and 4-methoxy (compound 3 in ) derivatives highlight the role of polar substituents. The hydroxyl group enhances hydrogen bonding and aqueous solubility, whereas methoxy groups provide steric bulk and moderate electron-donating effects .
Synthetic Accessibility :
- Biological Relevance: The 3-chloro-4-methoxy derivative (compound 5) was investigated as a non-peptidic ghrelin receptor agonist, suggesting that chloro and methoxy groups synergistically enhance receptor binding . Derivatives like 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one (CAS: 1801881-15-1) are linked to Apixaban impurity profiles, underscoring the pharmaceutical relevance of chloro-pyridinones .
Biological Activity
3-Chloro-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound notable for its potential bioactivity. This compound features a pyridine ring with a chlorine atom and two methyl groups, which may enhance its biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparisons with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C7H8ClN2O
- Molecular Weight : 174.60 g/mol
- IUPAC Name : 3-Chloro-1,6-dimethylpyridin-2(1H)-one
The presence of the chlorine atom and methyl substituents on the pyridine ring significantly influences the compound's reactivity and biological properties.
Research indicates that 3-Chloro-1,6-dimethylpyridin-2(1H)-one interacts with various biological targets, modulating enzyme activities and receptor interactions. The following mechanisms have been identified:
- Receptor Agonism : It has shown agonistic activity towards the ghrelin receptor (GHS-R1a), which is pivotal in regulating appetite and energy balance. This receptor activation can lead to increased food intake, particularly in cachexia syndromes associated with chronic illnesses .
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, impacting metabolic pathways relevant to various diseases.
Biological Activity and Therapeutic Applications
The biological activity of 3-Chloro-1,6-dimethylpyridin-2(1H)-one encompasses several therapeutic areas:
- Appetite Stimulation : Its role as a ghrelin receptor agonist suggests potential applications in treating conditions characterized by appetite loss, such as cancer cachexia .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
- Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of more complex pharmaceuticals due to its reactive functional groups.
Comparative Analysis with Similar Compounds
The structural similarities among various pyridine derivatives provide insight into the unique properties of 3-Chloro-1,6-dimethylpyridin-2(1H)-one. Below is a comparison table illustrating key features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Chloropyridine | Lacks methyl groups; simpler reactivity | Primarily used as a building block |
| 1,6-Dimethylpyridin-2(1H)-one | Lacks chlorine; retains methyl groups | Different reactivity due to absence of halogen |
| 3-Bromo-1,6-dimethylpyridin-2(1H)-one | Contains bromine instead of chlorine | Different reactivity patterns due to bromine |
The combination of both chlorine and methyl groups in 3-Chloro-1,6-dimethylpyridin-2(1H)-one enhances its chemical reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-Chloro-1,6-dimethylpyridin-2(1H)-one:
- A study demonstrated that modifications at the C-3 position significantly enhanced receptor activity for related pyridones, suggesting that similar modifications could be explored for this compound to optimize its bioactivity .
- Another research highlighted the compound's ability to modulate metabolic pathways through its interaction with specific receptors, indicating potential applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
